Dihydroxymethylfuratrizine is synthesized through specific chemical reactions involving furfural derivatives and hydroxylation processes. Its development is often linked to research in pharmacology and organic synthesis, where compounds with furan rings are frequently explored for their therapeutic potentials.
This compound falls under the category of furan derivatives, which are organic compounds containing a furan ring. Furan itself is a five-membered aromatic ring made up of four carbon atoms and one oxygen atom. Dihydroxymethylfuratrizine can be classified further based on its functional groups, specifically as a hydroxylated derivative of a furan-based compound.
The synthesis of dihydroxymethylfuratrizine typically involves multi-step chemical reactions. Common methods include:
The synthesis often requires controlled conditions, including temperature and pH, to ensure the proper formation of hydroxyl groups without degrading the furan structure. Catalysts may be used to enhance reaction rates and yields.
Dihydroxymethylfuratrizine features a furan ring substituted with two hydroxymethyl groups. The molecular formula can be represented as , indicating the presence of six carbon atoms, eight hydrogen atoms, and four oxygen atoms.
This structure highlights the furan ring's aromatic nature alongside the substituents that impact its chemical behavior.
Dihydroxymethylfuratrizine can participate in various chemical reactions:
The reactivity of dihydroxymethylfuratrizine is influenced by the position of the hydroxyl groups on the furan ring, which can affect steric hindrance and electronic distribution during reactions.
The mechanism of action for dihydroxymethylfuratrizine in biological systems is not fully elucidated but may involve interactions with specific enzymes or receptors. The presence of hydroxyl groups suggests potential hydrogen bonding capabilities, which can influence binding affinity to biological targets.
Relevant data includes:
Dihydroxymethylfuratrizine is primarily explored in medicinal chemistry for its potential therapeutic applications. Some notable uses include:
The ongoing research into dihydroxymethylfuratrizine highlights its significance within scientific communities focused on drug discovery and development, emphasizing the need for further exploration into its properties and mechanisms.
Dihydroxymethylfuratrizine (CAS Registry Number: 794-93-4) is a heterocyclic organic compound with the systematic name [hydroxymethyl-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]amino]methanol. Its molecular formula is C₁₁H₁₁N₅O₅, corresponding to a molecular weight of 293.27 g/mol. The compound features a 1,2,4-triazine core linked to a 5-nitrofuran moiety via an ethenyl bridge (-CH=CH-), with two hydroxymethyl groups (-CH₂OH) attached to the triazine ring nitrogen [5] [7]. Key identifiers include:
Table 1: Structural and Physical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₁N₅O₅ |
Molecular Weight | 293.27 g/mol |
Melting Point | 161°C (rough estimate) |
Density | 1.3951 g/cm³ (estimate) |
Boiling Point | 435.1°C (rough estimate) |
Refractive Index | 1.7610 (estimate) |
Vapor Pressure | 1.14E-12 mmHg at 25°C |
Dihydroxymethylfuratrizine emerged during the mid-20th century as part of broader investigations into nitrofuran derivatives for antimicrobial applications. Classified as a nitrofuran-based anti-infective, it was commercialized under brand names like Panfuran-S [7]. However, safety concerns led to its supersession by safer alternatives. The World Health Organization (WHO) explicitly states that it has "no information to suggest that it remains commercially available" and considers it obsolete in clinical practice [7]. Its historical significance lies primarily as a structural template for subsequent furan-based bioactive compounds.
Dihydroxymethylfuratrizine belongs to the 2,4-disubstituted furan derivatives family, characterized by modifications at key positions on the furan ring that profoundly influence biological activity. The 5-nitro group on the furan ring is a critical pharmacophore, enhancing electron affinity and enabling interactions with microbial enzymes [2] [7]. The ethenyl linker conjugates this nitrofuran system with a 1,2,4-triazine ring bearing hydrophilic hydroxymethyl groups, enhancing solubility and enabling hydrogen bonding.
Research demonstrates that substituent patterns on such furan derivatives dictate antibacterial specificity. For example:
Table 2: Antibacterial Activity of Related Furan Derivatives
Compound | Effective Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8D | Gram (−) bacteria | 100 µg/mL (E. coli) |
8E | Gram (−) bacteria | 100 µg/mL (P. vulgaris) |
8F | Gram (−) bacteria | 100 µg/mL (E. coli, P. vulgaris) |
8A | Gram (+) bacteria | Not specified |
Dihydroxymethylfuratrizine’s structural core aligns with furanic platform molecules derived from lignocellulosic biomass. Its hydroxymethyl-functionalized triazine moiety resembles key intermediates in the catalytic upgrading of 5-hydroxymethylfurfural (HMF) – a "Top Value-Added Chemical from Biomass" per the U.S. DOE [3] [6].
Key connections include:
Future Prospects: Research gaps exist in directly deriving nitrofurans from biomass. However, dihydroxymethylfuratrizine’s structure highlights three actionable opportunities:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7